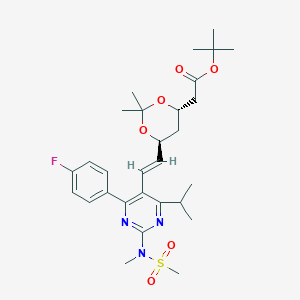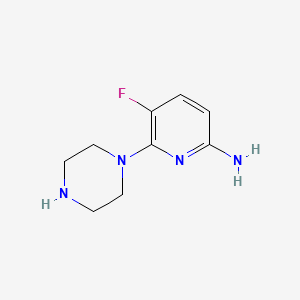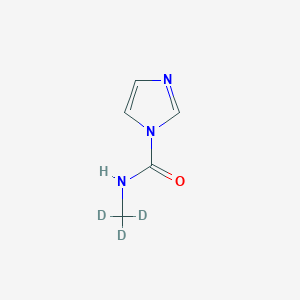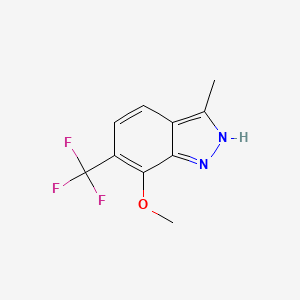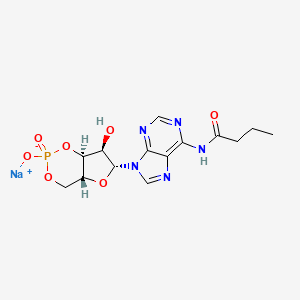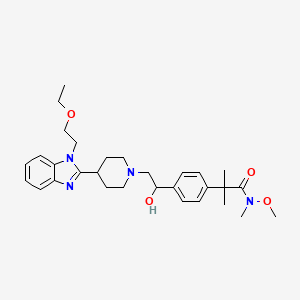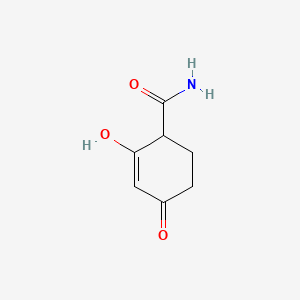
5-Hydroxy-dantrolene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Dantrolene is a derivative of dantrolene, a compound primarily known for its use as a skeletal muscle relaxant. Dantrolene is widely used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. 5-Hydroxy Dantrolene shares some pharmacological properties with dantrolene but has distinct characteristics that make it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Dantrolene typically involves the hydroxylation of dantrolene. This process can be achieved through various chemical reactions, including oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce a hydroxyl group into the dantrolene molecule .
Industrial Production Methods
Industrial production of 5-Hydroxy Dantrolene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is carefully monitored, and the product is purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy Dantrolene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to dantrolene under certain conditions.
Substitution: Various substituents can be introduced into the molecule by replacing the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include dantrolene (from reduction) and various substituted derivatives (from substitution reactions) .
Aplicaciones Científicas De Investigación
5-Hydroxy Dantrolene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its effects on cellular calcium regulation and muscle contraction.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
5-Hydroxy Dantrolene exerts its effects by binding to the ryanodine receptor 1, a calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction and preventing hypermetabolic states. The compound’s action on calcium homeostasis also underlies its potential neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Dantrolene: The parent compound, primarily used for treating malignant hyperthermia.
Aminodantrolene: Another metabolite with muscle relaxant properties.
Acetylamino Dantrolene: A derivative with similar pharmacological actions.
Uniqueness
5-Hydroxy Dantrolene is unique in its specific hydroxylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic profile compared to dantrolene and its other metabolites, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H10N4O6 |
|---|---|
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7- |
Clave InChI |
PGORTQZSSAZLCK-CHHVJCJISA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


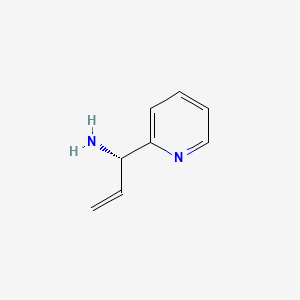
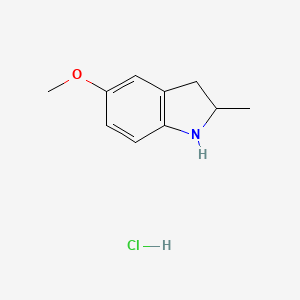
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
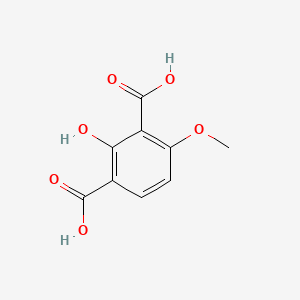
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
